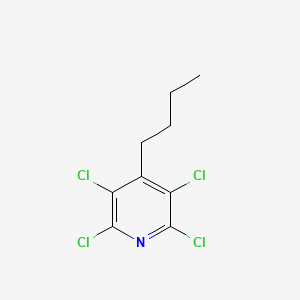![molecular formula C12H26O2 B14705579 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane CAS No. 13548-84-0](/img/structure/B14705579.png)
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane is an organic compound with the molecular formula C12H26O2 It is a branched ether, characterized by the presence of two ether linkages and a branched alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane typically involves the reaction of 2-methyl-1-butanol with 3-methyl-1-butanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate ether, which then undergoes further reaction to yield the final product. The reaction conditions often include elevated temperatures and the use of a dehydrating agent to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial to achieving high efficiency and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides (e.g., HCl, HBr) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane has several scientific research applications:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ether linkages and branched alkyl chain may influence its binding affinity and specificity. Pathways involved in its action include metabolic processes and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-1-[1-(2-methylbutoxy)ethoxy]butane
- 1-(1-Ethoxyethoxy)-3-methylbutane
- Acetaldehyde di(2-methylbutyl) acetal
Uniqueness
2-Methyl-1-[1-(3-methylbutoxy)ethoxy]butane is unique due to its specific branched structure and ether linkages, which confer distinct chemical and physical properties. These features make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
13548-84-0 |
|---|---|
Formule moléculaire |
C12H26O2 |
Poids moléculaire |
202.33 g/mol |
Nom IUPAC |
2-methyl-1-[1-(3-methylbutoxy)ethoxy]butane |
InChI |
InChI=1S/C12H26O2/c1-6-11(4)9-14-12(5)13-8-7-10(2)3/h10-12H,6-9H2,1-5H3 |
Clé InChI |
YFTYPUAPXSHDMF-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)COC(C)OCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



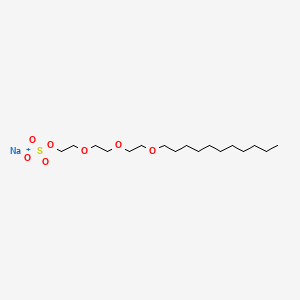
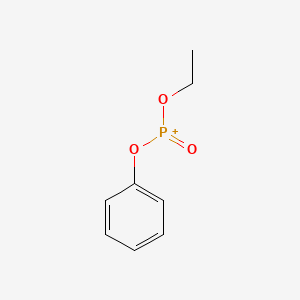


![Propanedioic acid, [(2-chlorophenyl)methylene]-](/img/structure/B14705528.png)
![(2S,5R,6R)-6-(Alanylamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14705543.png)
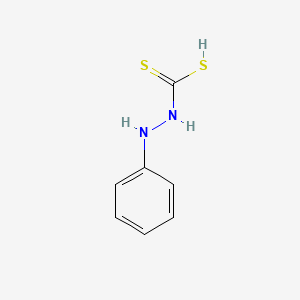
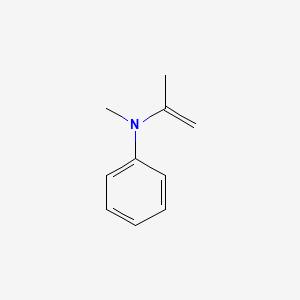
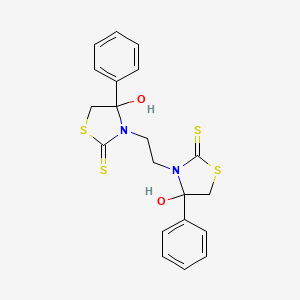

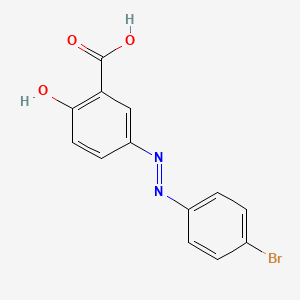
![3,3-dimethyl-1-[3-(methylamino)propyl]-2-benzofuran-1-carbonitrile;hydrochloride](/img/structure/B14705582.png)
